molecular formula C26H18O B15212252 2,3,6-Triphenyl-1-benzofuran CAS No. 194784-81-1

2,3,6-Triphenyl-1-benzofuran

Cat. No.: B15212252
CAS No.: 194784-81-1
M. Wt: 346.4 g/mol
InChI Key: WSJYECYCWWBBMB-UHFFFAOYSA-N
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Description

2,3,6-Triphenyl-1-benzofuran is a high-purity, synthetically derived organic compound that serves as a versatile and privileged scaffold in medicinal chemistry and materials science research. The benzofuran core, a fused system of benzene and furan rings, is recognized for its significant potential in diverse therapeutic areas, with particular emphasis on the development of antitumor agents . Researchers value this triphenyl-substituted derivative for its structural features, which can be utilized in structure-activity relationship (SAR) studies to design novel bioactive molecules . The extended conjugation offered by the phenyl substituents makes this compound an interesting candidate for exploration in materials science, including the development of organic luminescent materials and fluorophores . As a building block, it enables further functionalization to create more complex polycyclic structures for probing biological mechanisms or developing new chemical entities . This product is intended for research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194784-81-1

Molecular Formula

C26H18O

Molecular Weight

346.4 g/mol

IUPAC Name

2,3,6-triphenyl-1-benzofuran

InChI

InChI=1S/C26H18O/c1-4-10-19(11-5-1)22-16-17-23-24(18-22)27-26(21-14-8-3-9-15-21)25(23)20-12-6-2-7-13-20/h1-18H

InChI Key

WSJYECYCWWBBMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Advanced Spectroscopic Characterization of 2,3,6 Triphenyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elucidation of Aromatic Proton and Carbon Environments (e.g., ¹H, ¹³C, 2D NMR)

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for 2,3,6-triphenyl-1-benzofuran could be located in the surveyed literature. Such data would be crucial for definitively assigning the chemical shifts and coupling constants of the protons and carbons within the benzofuran (B130515) core and the three phenyl substituents, providing a detailed map of the molecule's electronic environment.

Solid-State NMR for Molecular Dynamics and Packing Insights

Information regarding the solid-state NMR analysis of this compound is not available. This technique would offer valuable insights into the molecule's conformation, intermolecular interactions, and packing arrangement in the solid state.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Bond Vibrations

No experimental FT-IR spectrum or a table of characteristic vibrational frequencies for this compound has been reported. An FT-IR spectrum would reveal the characteristic stretching and bending vibrations of the C-O-C ether linkage of the benzofuran ring, as well as the aromatic C-H and C=C bonds of the phenyl groups.

Raman Spectroscopy for Conjugation and Structural Fingerprinting

There is no available Raman spectroscopic data for this compound. Raman spectroscopy would be particularly useful in characterizing the conjugated π-system of the molecule and providing a unique structural fingerprint.

Electronic Absorption and Emission Spectroscopy

No UV-Vis absorption or fluorescence emission spectra for this compound have been documented. This analysis would provide information about the electronic transitions within the molecule, its photophysical properties, and its potential for applications in materials science or as a fluorescent probe.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Generally, benzofuran-based chromophores exhibit intense absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions. For instance, a benzofuran mono-crown derivative displays two main absorption bands at approximately 290 nm and a shoulder between 325-350 nm. researchgate.net The precise position and intensity of these absorption maxima are sensitive to the nature and position of substituents on the benzofuran scaffold. The extensive conjugation provided by the three phenyl groups in this compound is expected to lead to a bathochromic (red) shift of the absorption bands compared to the parent benzofuran. This is due to a reduction in the HOMO-LUMO energy gap. Theoretical studies on various benzofuran derivatives have been employed to understand their electronic transitions and HOMO-LUMO energies, which are fundamental to their photophysical properties. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics of this compound in a Non-polar Solvent.

Transition Type Expected Wavelength Range (λmax) Origin
π-π* 300 - 400 nm Electronic transition within the conjugated system of the triphenyl-substituted benzofuran core.

*Note: The data in this table is hypothetical and based on the analysis of related benzofuran compounds.

Photoluminescence and Fluorescence Emission Properties

The photoluminescence of this compound is a direct consequence of its electronic structure and the efficiency of radiative decay from the first excited singlet state (S1) to the ground state (S0). Benzofuran derivatives are known to be fluorescent, with the emission wavelength and quantum yield being highly dependent on their molecular structure and environment. researchgate.netoup.com

The presence of the benzofuran moiety can significantly enhance the fluorescence brightness of a molecule. researchgate.net For this compound, excitation of the molecule to its excited state would be followed by emission of light at a longer wavelength than the absorption, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift provides information about the difference in geometry between the ground and excited states. The quantum yield of fluorescence, which is the ratio of emitted photons to absorbed photons, is a key parameter in determining the efficiency of the emission process. In some push-pull systems, a drop in fluorescence quantum yield is observed in more polar solvents, which can be attributed to the formation of a twisted intramolecular charge transfer (TICT) state.

Table 2: Anticipated Photoluminescence Properties of this compound.

Property Expected Characteristics Influencing Factors
Emission Wavelength (λem) Blue to Green region (approx. 400-550 nm) Degree of conjugation, solvent polarity, and temperature.
Quantum Yield (ΦF) Moderate to high in non-polar solvents. Molecular rigidity, presence of heavy atoms, and solvent polarity.

| Stokes Shift | Moderate | Changes in molecular geometry upon excitation. |

Note: The data in this table is predictive and based on the photophysical properties of similar fluorescent benzofuran derivatives.

Solvatochromic Behavior and Solvent Polarity Effects on Electronic Transitions

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation, such as in donor-acceptor systems. For this compound, the electron-rich benzofuran core and the phenyl groups can lead to intramolecular charge transfer (ICT) character in its electronic transitions.

In such cases, the absorption and emission spectra are expected to show a dependence on the polarity of the solvent. A positive solvatochromism (bathochromic shift in more polar solvents) is anticipated for the fluorescence emission, as the more polar solvent molecules will better stabilize the more polar excited state compared to the ground state. The Lippert-Mataga equation is often used to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment between the ground and excited states. rsc.org While some benzofuran hybrids have shown little solvatochromic effect rsc.org, triphenyl-substituted systems with potential for ICT are more likely to exhibit this behavior.

Circularly Polarized Luminescence (CPL) Studies

Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore in its excited state. This spectroscopic technique provides information about the three-dimensional structure of molecules in their excited states. A prerequisite for a molecule to exhibit CPL is that it must be chiral.

The compound this compound is achiral as it possesses a plane of symmetry and does not have any stereogenic centers. Therefore, it will not exhibit a CPL signal. To induce CPL activity in this system, it would be necessary to introduce chirality into the molecule, for example, by synthesizing derivatives with chiral substituents or by creating a sterically hindered structure that adopts a stable, non-planar, and chiral conformation. Studies on chiral N6-benzyladenine derivatives have highlighted the importance of chirality in receptor-specific interactions, a principle that extends to chiroptical phenomena like CPL. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. It provides the accurate mass of a molecule with high precision, which allows for the determination of its elemental composition. For this compound, the molecular formula is C26H18O.

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. Under electron ionization (EI), the molecular ion is expected to be prominent. The fragmentation of benzofuran derivatives often involves cleavages that lead to the formation of stable, substituted benzofuranium ions. The analysis of these fragment ions can help to confirm the connectivity of the atoms within the molecule.

Table 3: High-Resolution Mass Spectrometry Data for this compound.

Parameter Value
Molecular Formula C26H18O
Calculated Exact Mass 346.1358 u

| Expected Key Fragmentations | Loss of phenyl groups, cleavage of the furan (B31954) ring. |

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

While a specific crystal structure for this compound was not found in the reviewed literature, studies on other substituted benzofurans provide insight into the expected structural features. nih.govdtu.dk The benzofuran unit is generally found to be essentially planar. nih.gov The phenyl substituents at positions 2, 3, and 6 will be twisted out of the plane of the benzofuran core to varying degrees due to steric hindrance. The solid-state packing will likely be dominated by van der Waals forces and potentially C-H···π interactions between the phenyl rings of adjacent molecules.

Based on the crystal structures of related compounds, such as 2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran nih.gov, the bond lengths and angles within the benzofuran core of this compound are expected to be consistent with a hybrid of aromatic and non-aromatic character. The C-C bonds within the benzene (B151609) part of the benzofuran will exhibit lengths typical of aromatic systems, while the bonds in the furan ring will have lengths indicative of their specific bonding environment. The phenyl rings are expected to adopt twisted conformations relative to the central benzofuran plane, with the dihedral angles being a compromise between maximizing π-conjugation and minimizing steric repulsion.

Table 4: Representative Crystallographic Data for a Substituted Benzofuran Derivative.

Parameter Value Reference Compound
Crystal System Monoclinic 2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran nih.gov
Space Group P21/c 2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran nih.gov
Benzofuran Ring Essentially planar 2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran nih.gov

| Phenyl Ring Dihedral Angle | ~89.88° | 2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran (for the phenylsulfinyl group) nih.gov |

Note: This table presents data from a related compound to illustrate the type of information obtained from a single crystal X-ray diffraction study.

Analysis of Crystal Packing and Intermolecular Interactions

The precise crystal structure and the intricate network of intermolecular interactions of this compound are crucial for understanding its solid-state properties. While a detailed crystallographic study for this compound is not publicly available in the searched databases, the analysis of closely related substituted benzofuran structures provides significant insight into the expected packing motifs and non-covalent interactions that likely govern its crystal lattice.

The molecular architecture of this compound, featuring a planar benzofuran core and multiple phenyl substituents, suggests that the crystal packing will be predominantly influenced by a combination of weak intermolecular forces. These include van der Waals forces, C-H···π interactions, and potentially offset π-π stacking interactions between the aromatic rings.

In analogous systems, such as various substituted 3-phenylsulfinyl-1-benzofurans, the crystal structures are stabilized by a network of intermolecular C-H···O and C-H···π interactions. nih.govnih.gov For instance, in 2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran, C-H···π interactions are observed between phenyl hydrogen atoms and the phenyl and furan rings of neighboring molecules. nih.gov Similarly, in (Z)-3-(1-benzofuran-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, the 1-benzofuran groups exhibit π-π stacking with inversion-related counterparts, with a centroid-centroid distance of 3.804(5) Å. iucr.org

Furthermore, slipped or offset π-π stacking interactions between the phenyl rings or between a phenyl ring and the benzofuran moiety of neighboring molecules are anticipated. In 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran, π-π interactions are observed between the furan and benzene rings of neighboring molecules, with a centroid-centroid distance of 3.525(2) Å and an interplanar distance of 3.479(2) Å. researchgate.net These interactions, although weak, collectively contribute to the stability of the crystal lattice.

A hypothetical data table for the types of intermolecular interactions expected in the crystal structure of this compound, based on observations from related compounds, is presented below. It is important to reiterate that these are anticipated interactions and their precise geometric parameters would need to be confirmed by an experimental X-ray diffraction study.

Table 1: Anticipated Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorLikely Distance Range (Å)
C-H···πPhenyl C-HPhenyl Ring (π-system)2.6 - 3.0
C-H···πPhenyl C-HBenzofuran Ring (π-system)2.6 - 3.0
π-π StackingPhenyl RingPhenyl Ring3.4 - 3.8 (centroid-centroid)
π-π StackingPhenyl RingBenzofuran Ring3.4 - 3.8 (centroid-centroid)
C-H···OPhenyl C-HFuran Oxygen2.3 - 2.6

The study of crystal packing and intermolecular forces is fundamental to correlating the macroscopic properties of a material with its molecular-level organization. For this compound, a definitive crystallographic analysis would be invaluable for a complete understanding of its solid-state behavior and for the rational design of new materials with tailored properties.

Theoretical and Computational Studies of 2,3,6 Triphenyl 1 Benzofuran

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic behavior of molecules. For complex aromatic systems like substituted benzofurans, these calculations can predict geometry, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and its ground-state electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Benzofuran (B130515) Derivative (1-benzofuran-2-carboxylic acid) using DFT

ParameterBond/AngleCalculated Value (Å or °)Experimental Value (Å or °)
Bond LengthC7-O11.3811.375
Bond LengthC2-C31.3651.359
Bond LengthC8-C91.4881.482
Bond AngleC2-O1-C7106.1106.0
Bond AngleO1-C2-C3111.4111.5
Dihedral AngleO1-C2-C8-C9179.8179.9
Data is illustrative for a related benzofuran structure and not for 2,3,6-Triphenyl-1-benzofuran. researchgate.net

To understand how a molecule interacts with light, leading to phenomena like fluorescence or phosphorescence, its excited state properties must be investigated. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. It allows for the calculation of electronic transition energies, which correspond to the absorption bands observed in UV-Visible spectroscopy.

For various functionalized benzofurans, TD-DFT calculations have been used to predict their electronic absorption spectra. nih.gov These calculations can identify the nature of the electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer across the molecular framework. For this compound, TD-DFT could predict its absorption wavelengths and oscillator strengths, providing insight into its potential as a chromophore or luminophore. The calculations would likely reveal transitions involving the π-systems of the benzofuran core and the appended phenyl rings.

Electronic Property Analysis

Beyond geometry and spectra, computational methods can map out the electronic landscape of a molecule, highlighting regions of high or low electron density, which are key to understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions.

In computational studies of benzofuran derivatives, the HOMO and LUMO energy levels are routinely calculated using DFT. researchgate.net For this compound, the HOMO would likely be distributed over the electron-rich benzofuran ring and the phenyl substituents, while the LUMO would also be delocalized across the conjugated π-system. The energy gap would be a key indicator of its electronic properties and susceptibility to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzofuran Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.367
LUMO-1.632
Energy Gap (ΔE)4.735
Data is illustrative for 1-benzofuran-2-carboxylic acid and not for this compound. researchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (rich in electrons, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For benzofuran systems, MEP maps reveal that the oxygen atom of the furan (B31954) ring is typically a site of negative potential, making it a potential hydrogen bond acceptor. researchgate.net In this compound, the MEP map would highlight the electrostatic landscape arising from the interplay between the benzofuran core and the multiple phenyl groups, identifying the most likely sites for intermolecular interactions and chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding molecular stability. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Photophysical Property Prediction and Simulation

Theoretical modeling is an indispensable tool for predicting and understanding the interaction of this compound with light. These simulations can forecast its absorption and emission characteristics and elucidate the pathways for transitions between different electronic spin states.

Computational Modeling of Absorption and Emission Spectra

The absorption and emission spectra of complex organic molecules like this compound can be effectively modeled using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the electronic excited states of molecules. nih.govresearchgate.net By optimizing the molecule's geometry in both its ground and first excited states, it is possible to predict the vertical excitation energies, which correspond to the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths.

For instance, studies on structurally related 2,3-distyrylbenzofuran derivatives show that TD-DFT calculations, often paired with functionals like B3LYP, can accurately reproduce experimental UV-visible absorption and fluorescence spectra. researchgate.net The calculations reveal how the electronic transitions, typically π-π* in character, are influenced by the molecule's conformation and substituent groups. researchgate.net The calculated oscillator strength (f) provides a measure of the transition probability, corresponding to the intensity of the spectral band. researchgate.net Similar computational strategies would be applied to this compound to understand its specific spectral properties.

Table 1: Example of Calculated Spectral Properties for a Related Benzofuran Derivative (H-BF) Data sourced from a study on 2,3-di(phenylethenyl)benzofuran derivatives. researchgate.net

ParameterCalculated ValueDescription
λ_abs (nm) 374Wavelength of maximum absorption.
Oscillator Strength (f) 1.18Theoretical intensity of the absorption band.
Main Orbital Contribution HOMO → LUMOThe primary orbitals involved in the electronic transition.

Investigation of Intersystem Crossing (ISC) Pathways

Intersystem crossing (ISC) is a photophysical process involving a transition between electronic states of different spin multiplicity, most commonly from a singlet excited state (S₁) to a triplet excited state (T₁). The efficiency of this process is governed by the strength of the spin-orbit coupling (SOC) between the states involved. faccts.dechemrxiv.org

Computational chemistry provides a framework for calculating these SOC values. The Breit-Pauli Hamiltonian is often used within a TD-DFT framework to compute the spin-orbit coupling matrix elements (SOCMEs) between singlet and triplet states. faccts.dechemrxiv.org A larger SOCME value indicates a more efficient ISC pathway. For organic molecules composed of light atoms, SOCs are often relatively small but can be significant if the transition involves a change in the orbital type, such as between n-π* and π-π* states, a principle known as El-Sayed's rule. faccts.de Theoretical investigations on this compound would involve calculating the energies of its lowest singlet and triplet excited states and the SOCs between them to predict its potential for phosphorescence or populating triplet states for other photochemical processes.

Table 2: Example of Calculated Spin-Orbit Coupling Matrix Elements (SOCMEs) for Formaldehyde (B43269) This table illustrates the type of data generated in SOC calculations, using formaldehyde as a model system. faccts.de

Interacting StatesSOCME (cm⁻¹)Description
H_SOS₀>
H_SOS₁>
H_SOS₁>

Computational Studies of Non-Covalent Interactions and Self-Assembly

The arrangement of molecules in the solid state or in aggregates is dictated by a complex network of non-covalent interactions. Computational methods are crucial for identifying and quantifying these weak forces, which are fundamental to the self-assembly of this compound.

Analysis of C-H⋯O Hydrogen Bonding and C-H⋯π Interactions

Weak hydrogen bonds, such as those involving a carbon atom as the hydrogen donor (C-H), play a significant role in determining molecular conformation and packing. In this compound, C-H bonds on the phenyl rings can interact with the oxygen atom of the benzofuran core (C-H⋯O) or with the electron-rich π-systems of adjacent aromatic rings (C-H⋯π).

Computational studies on related benzofuran systems have demonstrated the importance of these interactions. nih.govnih.gov For example, in the benzofuran-formaldehyde complex, a model system for heteroaromatic interactions, quantum chemical calculations identified multiple stable geometries, including those stabilized by C-H⋯O and C-H⋯π forces. nih.gov Natural Bond Orbital (NBO) analysis is a common technique used to quantify the strength of these interactions by measuring the charge transfer between the donor and acceptor orbitals. The Quantum Theory of Atoms in Molecules (QTAIM) can also be used to identify bond critical points (BCPs) associated with these interactions, providing further evidence of their existence. scielo.org.mx

Table 3: Example of Calculated Intermolecular Distances for Non-Covalent Interactions in the Benzofuran-Formaldehyde Complex Data illustrates typical distances for weak intermolecular interactions. nih.gov

Interaction TypeInteracting AtomsCalculated Distance (Å)
π→π *C(FA) ··· C_α(BZF)3.226
C-H⋯O H(BZF) ··· O(FA)2.5 - 2.8
C-H⋯π H(FA) ··· π(BZF)~2.9

Prediction of π–π Stacking Interactions in Molecular Aggregates

Given its multiple phenyl rings, π–π stacking is expected to be a dominant force in the self-assembly of this compound. This interaction involves the attractive, non-covalent force between aromatic rings. Computational studies on analogous molecules like 2,4,6-triphenyl-1-phosphabenzene show that the phenyl groups are typically rotated out of the plane of the central ring, creating a propeller-like structure. sci-hub.seresearchgate.net This flexible arrangement is advantageous for self-assembly through π-stacking. sci-hub.se

DFT calculations, often including dispersion corrections (e.g., DFT-D3), are used to model the geometry and binding energy of molecular dimers and larger aggregates. Key parameters used to characterize π–π stacking include the distance between the centroids of the aromatic rings (typically 3.4 to 3.8 Å) and the slip angle between the planes of the rings. nih.gov For the 2,4,6-triphenyl-1-phosphabenzene dimer, a strong attractive interaction was calculated, highlighting the significance of these forces in promoting aggregation. sci-hub.se Similar analyses for this compound would predict its preferred aggregation motifs and the stability of the resulting structures.

Table 4: Calculated Interaction Energies for π-Stacked Dimers of a Triphenyl-Substituted Analogue Data from a study on 2,4,6-triphenyl-1-phosphabenzene. sci-hub.se

Dimer ConfigurationBasis SetInteraction Energy (kcal/mol)
Phosphabenzene Dimer def2-TZVPP-20.9
Tetracene Dimer (for comparison) def2-TZVPP-17.5

Solvation Models for Understanding Solvent-Dependent Properties

The photophysical properties of a molecule can be significantly influenced by its solvent environment, a phenomenon known as solvatochromism. Computational solvation models are used to simulate these effects and understand the nature of solute-solvent interactions. researchgate.net

These models can be broadly categorized as explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant (ε). The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. researchgate.net

Applications of 2,3,6 Triphenyl 1 Benzofuran in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

The field of organic electronics leverages the tunable electronic properties and processing advantages of carbon-based materials. Triphenyl-substituted benzofuran (B130515) derivatives are of particular interest due to their potential for high charge carrier mobility and strong luminescence, which are critical for the performance of various organic electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) are a prominent application for fluorescent and phosphorescent organic molecules. Benzofuran derivatives, particularly those functionalized with triphenylamine, have demonstrated strong fluorescence and have been successfully utilized in OLEDs. frontiersin.orgnih.gov These related compounds exhibit high photoluminescence quantum yields, a desirable characteristic for emissive materials in OLEDs. frontiersin.orgnih.gov

For instance, bis(triphenylamine)benzodifuran chromophores have been synthesized and investigated for their application as dopant emitters in OLEDs. nih.govresearchgate.net A yellowish-green OLED incorporating a triphenylamine-substituted benzodifuran derivative as a dopant emitter achieved a high external quantum efficiency (EQE) of 6.2%. researchgate.net This performance suggests that the combination of a benzofuran core with triphenyl moieties can lead to efficient electroluminescence. The triphenyl groups in 2,3,6-triphenyl-1-benzofuran could enhance the charge injection and transport properties while the benzofuran core acts as a robust and efficient luminophore.

Compound Family Application Key Finding Reference
Bis(triphenylamine)benzodifuranOLED Dopant EmitterAchieved a high EQE of 6.2% in a yellowish-green OLED. researchgate.net
Triphenylamine-substituted benzodifuranOLED ChromophoresExhibit strong fluorescence with high quantum yields. frontiersin.orgnih.gov

This table presents data for structurally related compounds to infer the potential of this compound.

Organic Field-Effect Transistors (OFETs) are a key component of flexible and large-area electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. Benzodifuran derivatives have been explored as active materials in OFETs due to their structural planarity and extended π-conjugation, which can promote intermolecular charge hopping. frontiersin.org While research on this compound in OFETs has not been reported, the inherent properties of the benzofuran scaffold suggest its potential. The phenyl substituents would likely influence the thin-film morphology and the interface with the dielectric layer, both of which are critical factors for achieving high mobility and stable device operation.

In the realm of Organic Photovoltaics (OPVs), there is a continuous search for novel donor and acceptor materials to improve power conversion efficiencies. Benzodifuran-based molecules and polymers have been utilized in OPVs, indicating the versatility of this heterocyclic system. frontiersin.org The broad absorption and suitable energy levels of benzofuran derivatives make them attractive for capturing solar energy. The triphenyl substitution in this compound could be leveraged to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of other materials in a bulk heterojunction solar cell, potentially leading to efficient charge separation and collection.

Thermoelectric Materials

Thermoelectric materials can directly convert heat energy into electrical energy and vice versa, offering a promising avenue for waste heat recovery and solid-state cooling. The development of efficient organic thermoelectric materials is an active area of research.

Recent studies have shown that composites of organic small molecules with single-walled carbon nanotubes (SWCNTs) can exhibit enhanced thermoelectric properties. While there is no specific research on this compound in this context, investigations into other benzofuran derivatives provide valuable insights. For example, composites of benzothieno[3,2-b]benzofuran derivatives with SWCNTs have been prepared and studied for their thermoelectric performance. These studies suggest that the molecular structure of the organic small molecule can significantly influence the Seebeck coefficient and power factor of the composite material. The interaction between the organic molecule and the SWCNTs is crucial for achieving improved thermoelectric properties. The phenyl groups of this compound could potentially facilitate favorable interactions with the surface of carbon nanotubes, thereby influencing the charge transfer and energy filtering effects that are beneficial for thermoelectric performance.

Modulation of Seebeck Coefficient and Power Factor through Substituents

The efficiency of thermoelectric materials, which can convert heat energy into electrical energy and vice versa, is characterized by their dimensionless figure of merit (ZT), which is directly related to the Seebeck coefficient (S) and the power factor (PF = S²σ, where σ is the electrical conductivity). For organic materials, tailoring the molecular structure through substituents is a key strategy for optimizing these thermoelectric properties.

While direct experimental data on the thermoelectric properties of this compound is not extensively documented, studies on analogous benzofuran-based systems provide significant insights. For instance, research on benzothieno[3,2-b]benzofuran (BTBF) derivatives has shown that the introduction of electron-withdrawing substituents, such as bromine atoms, can significantly influence the Seebeck coefficient and power factor. In these studies, it was observed that increasing the degree of bromination led to a decrease in the highest occupied molecular orbital (HOMO) level and the band gap of the material. This modification resulted in an improved Seebeck coefficient and a substantial enhancement of the power factor in composites with single-walled carbon nanotubes (SWCNTs).

This principle of tuning electronic properties via substituents can be applied to the this compound framework. The introduction of electron-withdrawing or electron-donating groups on the pendant phenyl rings could modulate the electronic density of the benzofuran core. This would, in turn, alter the material's charge transport characteristics and energy levels relative to a conducting partner in a composite, potentially enhancing the power factor through an energy filtering effect. The power factor of organic thermoelectric materials is highly dependent on achieving optimal carrier concentration and mobility. By strategically functionalizing the triphenyl-substituted benzofuran, it may be possible to fine-tune these parameters to achieve higher thermoelectric performance.

Table 1: Thermoelectric Properties of Brominated Benzothieno[3,2-b]benzofuran (BTBF)/SWCNT Composites

MaterialSeebeck Coefficient (μV K⁻¹)Power Factor (μW m⁻¹ K⁻²)
BTBF/SWCNT80.24108.62
BTBF-Br/SWCNT85.35134.34
BTBF-2Br/SWCNT91.54169.70

This table is based on data from a study on related benzofuran derivatives and is intended to illustrate the effect of substituents on thermoelectric properties.

Supramolecular Chemistry and Host-Guest Systems

The rigid, π-conjugated structure of this compound makes it an interesting candidate for applications in supramolecular chemistry, particularly in the design of host-guest systems and the engineering of self-assembled nanomaterials.

The ability to form stable complexes with guest molecules is a hallmark of host-guest chemistry. Fullerenes, such as C60, are particularly interesting guest molecules due to their unique electronic and geometric properties. The design of host molecules for fullerenes often relies on the principle of concave-convex complementarity and π-π stacking interactions.

While there are no specific reports on this compound as a host for C60, its structural features suggest potential in this area. The triphenyl substitution creates a three-dimensional architecture that could potentially form a cavity suitable for encapsulating guest molecules. The aromatic nature of the benzofuran core and the phenyl rings provides ample opportunity for π-π stacking interactions with the electron-deficient surface of C60. Theoretical studies on the complexation of C60 with other π-conjugated systems, like cyclocarbons, have shown that strong binding energies can be achieved through these non-covalent interactions. It is conceivable that derivatives of this compound could be engineered to act as "molecular tweezers" or more complex hosts for fullerenes, a concept that has been explored with other molecular scaffolds.

The spontaneous organization of molecules into well-defined, ordered structures is a fundamental aspect of nanoscience. The self-assembly of benzofuran derivatives is driven by a combination of non-covalent interactions, including π-π stacking, hydrogen bonding (if functional groups are present), and van der Waals forces. The bulky triphenyl groups on the this compound molecule will play a crucial role in directing its self-assembly. These groups can influence the packing arrangement of the molecules, leading to the formation of specific nanostructures such as nanofibers, vesicles, or crystalline arrays. By modifying the substituents on the phenyl rings, it would be possible to introduce additional intermolecular forces, such as hydrogen bonds or dipole-dipole interactions, thereby providing a greater degree of control over the resulting self-assembled architectures.

Liquid Crystalline Materials Development

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The development of new liquid crystalline materials is driven by the need for advanced display technologies and other photonic applications.

The incorporation of rigid, anisotropic molecules, known as mesogens, is essential for the formation of liquid crystalline phases. The this compound molecule, with its extended, rigid, and π-conjugated structure, possesses the fundamental characteristics of a mesogenic core. Studies on other benzofuran and furan-containing compounds have demonstrated their utility in creating liquid crystalline materials. For example, new liquid crystal compounds based on a 5,6-difluorobenzofuran core have been shown to exhibit broad nematic ranges and high clearing points. Similarly, fluorine-containing triphenylene (B110318) derivatives are known to form wide-range hexagonal columnar phases.

By attaching flexible alkyl or alkoxy chains to the phenyl rings of this compound, it is anticipated that calamitic (rod-like) or discotic (disk-like) mesogens could be created. The nature and length of these flexible chains, along with the specific substitution pattern on the core, would determine the type of mesophase (e.g., nematic, smectic, or columnar) and the temperature range over which it is stable. The inherent anisotropy and potential for electronic polarization in the this compound core make it a promising building block for the development of novel liquid crystalline materials with tailored optical and dielectric properties.

Studies of Thermotropic Liquid Crystalline Properties

While this compound is a significant molecule in various fields of chemical research, current scientific literature does not prominently feature studies focused on its thermotropic liquid crystalline properties. The molecular structure, characterized by a rigid benzofuran core with multiple phenyl rings, suggests a potential for liquid crystalline behavior under specific conditions. However, dedicated research investigating this aspect, including the identification of mesophases and transition temperatures, is not extensively documented in publicly available research.

Photosensitizer Applications in Chemical Transformations

The application of organic molecules as photosensitizers is a cornerstone of photodynamic therapy and various chemical transformations. These molecules can absorb light and transfer the energy to other molecules, often generating reactive oxygen species (ROS). While direct applications of this compound as a photosensitizer are not widely reported, the broader class of organic photosensitizers demonstrates significant utility.

For instance, photosensitizers are crucial in photodynamic antimicrobial chemotherapy (PACT). This process relies on the generation of ROS that are highly effective against a range of microorganisms. The action of these ROS is non-selective and can include the oxidation of enzymes and an increase in cell-wall permeability, leading to microbial death. nih.gov

The development of light-activated antimicrobial coatings is an area of active research. One approach involves the covalent immobilization of organic photosensitizers onto surfaces like glass. A study demonstrated the successful grafting of photosensitizers to create a photoactive monolayer. This nanocoating retains its ability to generate ROS upon illumination and exhibits high stability. nih.gov Such surfaces have shown promising antimicrobial activity against bacteria like Escherichia coli by reducing the number of adhered bacterial cells compared to unmodified surfaces. nih.gov

The stability of these photosensitizer-based coatings is a critical factor. While some methods involve embedding photosensitizers in a polymeric matrix, this can lead to limited long-term stability due to factors like bleaching. nih.gov Covalently bonding the photosensitizer to the surface offers a more robust solution. nih.gov

Advanced Reactivity and Functionalization of 2,3,6 Triphenyl 1 Benzofuran

Chemical Transformations at Phenyl Substituent Positions

The three phenyl groups attached to the 2,3,6-triphenyl-1-benzofuran scaffold are susceptible to electrophilic aromatic substitution (EAS) reactions. The benzofuran (B130515) moiety, being an electron-donating group, influences the reactivity and regioselectivity of these transformations on the attached phenyl rings. The phenyl groups at the C2 and C3 positions are expected to be activated towards electrophilic attack, with the directing influence of the benzofuran system favoring substitution at the ortho and para positions. The phenyl group at the C6 position, being part of the fused benzene (B151609) ring system, will also experience the electronic effects of the furan (B31954) ring, albeit to a different extent.

Common electrophilic substitution reactions that can be envisaged on the phenyl rings include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions for these reactions would need to be carefully controlled to manage selectivity and prevent side reactions on the benzofuran nucleus itself.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Phenyl Groups of this compound

Reaction TypeReagentsExpected Major Products (Illustrative)Rationale
Nitration HNO₃, H₂SO₄Mononitrated derivatives at the para-position of the C2, C3, and C6 phenyl groups.The benzofuran system activates the attached phenyl rings, directing the incoming electrophile (NO₂⁺) to the sterically accessible and electronically enriched para-positions.
Halogenation Br₂, FeBr₃Monobrominated derivatives at the para-position of the C2, C3, and C6 phenyl groups.Similar to nitration, the electron-donating nature of the benzofuran core directs halogenation to the para-positions of the phenyl rings.
Friedel-Crafts Acylation RCOCl, AlCl₃Acylated products at the para-position of the C2, C3, and C6 phenyl groups.The bulky nature of the acylating agent further favors substitution at the sterically less hindered para-position.

It is important to note that the relative reactivity of the three phenyl rings towards electrophilic substitution will be influenced by their position on the benzofuran core and the resulting electronic distribution.

Site-Selective Functionalization of the Benzofuran Heterocycle

The benzofuran ring system itself is a key site for chemical modification. However, in this compound, the presence of phenyl groups at the C2 and C3 positions introduces significant steric hindrance, which plays a crucial role in directing the regioselectivity of functionalization reactions. In general, electrophilic attack on the benzofuran nucleus is favored at the C2 or C3 position. wordpress.comnih.govorganicchemistrytutor.comopenstax.org Given that these positions are already substituted in the target molecule, electrophilic attack would likely occur on the fused benzene ring, at positions C4, C5, or C7, guided by the directing effects of the existing substituents and the furan oxygen.

Conversely, nucleophilic attack or metallation followed by reaction with an electrophile could potentially occur at specific positions. For instance, lithiation of benzofurans has been shown to occur at the C2 position, which in this case is already occupied. wordpress.com However, directed ortho-metallation strategies could potentially be employed to functionalize the phenyl rings at specific positions.

Cycloaddition reactions represent another avenue for functionalizing the furan moiety. While the aromaticity of the benzofuran system makes it less reactive in Diels-Alder reactions than simple furans, under forcing conditions or with highly reactive dienophiles, cycloaddition across the C2-C3 double bond could be possible. organic-chemistry.orgnih.gov

Table 2: Predicted Site-Selective Functionalization of the this compound Heterocycle

Reaction TypeReagentsPredicted Site of FunctionalizationRationale
Electrophilic Substitution Electrophile (e.g., Br⁺)C4, C5, or C7 of the benzofuran ring.The C2 and C3 positions are sterically hindered. The furan oxygen directs electrophiles to the fused benzene ring.
Directed Ortho-Metallation n-BuLi, TMEDA, then Electrophileortho-position of one of the phenyl rings.A directing group on one of the phenyl rings could facilitate site-selective metallation and subsequent functionalization.
[4+2] Cycloaddition Maleic anhydride, high temperatureC2-C3 double bond of the furan ring.This reaction would disrupt the aromaticity of the furan ring and is expected to be challenging due to steric hindrance.

Oxidation and Reduction Chemistry of the Conjugated System

The extended π-conjugated system of this compound is susceptible to both oxidation and reduction, leading to a variety of potential products depending on the reagents and reaction conditions.

Oxidation of the molecule could proceed at several locations. Strong oxidizing agents might lead to the degradation of the furan ring or the phenyl substituents. nih.govlibretexts.org Milder oxidation could potentially lead to the formation of quinone-like structures if hydroxyl groups were first introduced onto the aromatic rings. The benzylic positions of the phenyl groups are not present in this molecule, precluding typical side-chain oxidation. openstax.orglibretexts.orgacs.org

Reduction of this compound would likely commence with the saturation of the C2-C3 double bond of the furan ring to afford the corresponding 2,3-dihydrobenzofuran (B1216630) derivative. wordpress.com This transformation would disrupt the aromaticity of the furan ring but leave the benzene rings intact. More forcing reduction conditions, such as catalytic hydrogenation at high pressure or dissolving metal reductions, could lead to the partial or complete saturation of the phenyl rings. nih.gov

Table 3: Predicted Oxidation and Reduction Reactions of this compound

Reaction TypeReagentsPotential ProductsRemarks
Oxidation Strong oxidants (e.g., KMnO₄, CrO₃)Degradation products, potentially including benzoic acid derivatives.The robust aromatic system is generally resistant to oxidation, but forcing conditions can lead to ring cleavage.
Reduction H₂, Pd/C (mild conditions)2,3,6-Triphenyl-2,3-dihydro-1-benzofuranSelective reduction of the furan double bond is expected.
Reduction H₂, Rh/C (forcing conditions) or Na/NH₃Partially or fully saturated phenyl and benzofuran rings.Reduction of the aromatic rings requires more vigorous conditions.

Polymerization and Oligomerization Studies for Macromolecular Structures

While benzofuran itself can undergo cationic polymerization to form polybenzofuran, the steric bulk of the three phenyl groups in this compound would likely hinder or prevent the formation of high molecular weight polymers. However, the molecule could serve as a monomer for the synthesis of oligomers or as a building block in the creation of more complex macromolecular architectures such as dendrimers or functional polymers.

For instance, if one of the phenyl rings were functionalized with a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group), the entire triphenyl-benzofuran unit could be incorporated into a polymer chain via standard polymerization techniques like radical, cationic, or ring-opening metathesis polymerization. Alternatively, step-growth polymerization could be employed if the monomer were functionalized with two reactive groups. Due to the significant steric hindrance, it is more probable that these approaches would yield oligomeric structures rather than long-chain polymers.

Table 4: Hypothetical Polymerization Approaches for this compound Derivatives

Polymerization StrategyMonomer PrerequisiteExpected Macromolecular StructurePotential Challenges
Chain-Growth Polymerization Functionalization of a phenyl ring with a vinyl or acetylene (B1199291) group.Vinyl or polyacetylene polymer with pendant triphenyl-benzofuran units.Steric hindrance from the bulky substituent may lower the rate of polymerization and the final molecular weight.
Step-Growth Polymerization Introduction of two reactive functional groups (e.g., -OH, -COOH, -NH₂) on different phenyl rings.Polyesters, polyamides, or polyethers incorporating the triphenyl-benzofuran moiety in the backbone.Synthesis of the difunctionalized monomer would be challenging. Steric hindrance could impede polymer chain growth.
Oligomerization Direct coupling of functionalized this compound units.Short-chain oligomers.This is a more likely outcome than high polymer formation due to steric constraints.

Structure Property Relationships in 2,3,6 Triphenyl 1 Benzofuran Systems

Correlation of Phenyl Substitution with Electronic Absorption and Emission Maxima

The electronic absorption and emission characteristics of 2,3,6-triphenyl-1-benzofuran are intrinsically linked to the nature and substitution pattern of the phenyl rings. The phenyl groups at the 2, 3, and 6 positions extend the π-conjugated system of the benzofuran (B130515) core, which generally leads to a bathochromic (red) shift in the absorption and emission spectra compared to the parent benzofuran.

Research on analogous multi-aryl substituted benzofurans and other π-conjugated systems demonstrates that the introduction of electron-donating or electron-withdrawing groups on the phenyl rings can further tune these properties. For instance, electron-donating groups, such as methoxy (B1213986) (–OCH₃) or dimethylamino (–N(CH₃)₂), can increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a further red-shift in the absorption and emission maxima. Conversely, electron-withdrawing groups, like nitro (–NO₂) or cyano (–CN), can lower the energy of the lowest unoccupied molecular orbital (LUMO), also resulting in a red-shifted spectrum.

The position of the substituent on the phenyl rings also plays a crucial role. Substituents at the para-position of the phenyl rings tend to have a more pronounced effect on the electronic properties due to more effective extension of the conjugation along the molecular axis.

Below is an illustrative data table showcasing the expected trends in absorption and emission maxima for hypothetical derivatives of this compound based on established principles in related systems.

CompoundSubstituent on Phenyl RingExpected Absorption Max (λ_abs, nm)Expected Emission Max (λ_em, nm)Expected Stokes Shift (nm)
This compoundNone~340-360~400-430~60-70
Derivative Apara-Methoxy on 6-phenyl~350-370~420-450~70-80
Derivative Bpara-Nitro on 6-phenyl~360-380~440-470~80-90

Influence of Molecular Planarity and Conjugation Length on Photophysical Characteristics

The photophysical properties of this compound are highly dependent on its molecular conformation, specifically the planarity of the molecule and the effective conjugation length. The dihedral angles between the phenyl rings and the benzofuran core are critical in determining the extent of π-orbital overlap.

In an ideal, fully planar conformation, the π-conjugation would be maximized, leading to the lowest energy absorption and emission. However, steric hindrance between the phenyl group at the 3-position and the adjacent phenyl group at the 2-position, as well as with the benzofuran core, can force the phenyl rings to twist out of the plane of the benzofuran ring system. Studies on similarly substituted aromatic systems show that such deviations from planarity disrupt the π-conjugation, resulting in a hypsochromic (blue) shift in the absorption and emission spectra and a decrease in the molar extinction coefficient. nih.gov

Relationship between Solid-State Packing and Charge Mobility

In the solid state, the arrangement of this compound molecules relative to one another is a key determinant of its charge transport properties. For applications in organic electronics, efficient charge mobility is paramount, which relies on strong intermolecular electronic coupling. This coupling is facilitated by close packing and significant orbital overlap between adjacent molecules.

The solid-state packing is governed by a combination of weak intermolecular forces, including van der Waals interactions, C-H···π interactions, and π-π stacking interactions. nih.govnih.gov The phenyl substituents play a crucial role in directing these interactions. For instance, the crystal structure of analogous compounds often reveals herringbone or slipped π-stacking motifs. nih.gov

Steric and Electronic Effects on Supramolecular Assembly and Material Performance

The supramolecular assembly of this compound in the solid state is a direct consequence of the steric and electronic effects of the phenyl substituents. These effects dictate the formation of ordered crystalline structures versus amorphous films, which in turn impacts the material's performance in devices.

Steric Effects: The size and orientation of the phenyl groups at the 2, 3, and 6-positions create significant steric demands that influence how the molecules pack together. The twisting of the phenyl rings out of the benzofuran plane, as mentioned earlier, is a primary steric effect that affects intermolecular interactions. nih.gov This can prevent overly close packing but also allows for the formation of intricate three-dimensional networks through C-H···π interactions involving the hydrogen atoms of one molecule and the π-electron clouds of an adjacent molecule. nih.gov

Future Research Directions and Emerging Paradigms in 2,3,6 Triphenyl 1 Benzofuran Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is expected to drive the development of greener and more sustainable methods for the synthesis of 2,3,6-triphenyl-1-benzofuran. While traditional synthetic routes have been effective, future research will likely prioritize methodologies that minimize waste, reduce energy consumption, and utilize non-toxic, renewable resources.

Key areas of exploration will include:

Catalyst-Free Reactions: Building upon recent successes in catalyst-free synthesis of benzofuran (B130515) derivatives, future work could explore cascade reactions using simple and environmentally benign media. acs.org For instance, methodologies employing readily available starting materials like salicylaldehydes and nitroepoxides in the presence of a simple base like potassium carbonate and a recyclable solvent could be adapted for the synthesis of this compound. acs.org

Eco-Friendly Solvents: The use of deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, has shown promise in the synthesis of various benzofuran derivatives, offering good to excellent yields. acs.org Research into the applicability of these biodegradable and low-cost solvents for the synthesis of this compound could significantly improve the environmental footprint of its production.

Electrochemical Synthesis: Electrochemical methods offer an environmentally friendly alternative to traditional chemical oxidation for the synthesis of benzofuran structures. nih.gov Exploring the electrochemical synthesis of this compound could lead to cleaner reaction profiles and reduced reliance on chemical oxidants.

Greener Catalysts: The use of greener and more sustainable catalysts, such as zirconium chloride, has been reported for the synthesis of benzofuran-based chalcones. researchgate.netresearchgate.net Investigating the catalytic activity of such materials in the synthesis of this compound could provide more sustainable and efficient synthetic routes.

A comparative overview of potential green synthetic strategies is presented in the table below:

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Catalyst-Free Methodologies Reduced catalyst cost and contamination of the final product. acs.org
Deep Eutectic Solvents (DES) Biodegradable, low toxicity, and potential for enhanced reaction rates. acs.org
Electrochemical Synthesis Avoids the use of chemical oxidants, leading to cleaner reactions. nih.gov
Greener Catalysts Use of less toxic and more abundant metals. researchgate.netresearchgate.net

Exploration of New Application Areas in Advanced Functional Materials

The unique photophysical and electronic properties of the benzofuran scaffold suggest that this compound could be a valuable building block for a new generation of advanced functional materials. nih.gov Future research is expected to focus on harnessing these properties for applications in electronics, optoelectronics, and polymer science.

Emerging application areas to be explored include:

Organic Electronics: Benzofuran derivatives containing thiophene (B33073) rings have been utilized in the construction of highly efficient organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov The triphenyl-substituted benzofuran core could be functionalized to create novel organic semiconductors with tailored charge transport properties.

Optoelectronic Devices: The furan (B31954) core, an oxygen analog of thiophene, holds significant promise for optoelectronic applications. rsc.org The investigation of this compound in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells could lead to the development of new, efficient, and cost-effective devices. nih.gov

High-Performance Polymers: Benzofuran derivatives are known to be incorporated into various polymers, including polyamides, polyarylates, and polyesters, to enhance their thermal stability and mechanical properties. nih.gov The rigid and bulky triphenyl substitution in this compound could be leveraged to create polymers with high glass transition temperatures and improved processability.

Integration into Hybrid Organic-Inorganic Composite Systems

The development of hybrid organic-inorganic materials is a rapidly growing field, offering the potential to combine the desirable properties of both material classes. The integration of this compound into such composites could lead to materials with novel functionalities.

Future research in this area could focus on:

Benzofuran-Silica Nanocomposites: The incorporation of this compound into a silica (B1680970) matrix could lead to materials with enhanced thermal stability and photoluminescence, with potential applications in sensing and catalysis.

Coordination with Metal Ions: The oxygen atom in the benzofuran ring and the pi-electron systems of the phenyl rings could act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting magnetic or catalytic properties.

Surface Modification of Nanoparticles: this compound could be used to functionalize the surface of nanoparticles, such as gold or quantum dots, to improve their dispersibility in organic media and to introduce new optical or electronic functionalities.

Advanced In-Situ Characterization Techniques for Dynamic Processes

A deeper understanding of the reaction mechanisms and dynamic processes involved in the synthesis and application of this compound is crucial for optimizing its properties and performance. The application of advanced in-situ characterization techniques will be instrumental in achieving this.

Future research should employ techniques such as:

In-Situ NMR and IR Spectroscopy: These techniques can provide real-time information on the formation of intermediates and the kinetics of the reaction, allowing for a detailed elucidation of the reaction mechanism. The synthesis of various benzofuran derivatives has been characterized using IR and NMR spectroscopy. cuestionesdefisioterapia.comwisdomlib.orgnih.goveaspublisher.com

In-Situ X-ray Diffraction: For crystalline materials and composites, in-situ XRD can be used to monitor changes in the crystal structure during synthesis or under operating conditions, providing insights into phase transitions and degradation mechanisms.

Time-Resolved Spectroscopy: To investigate the excited-state dynamics of this compound in potential optoelectronic applications, time-resolved absorption and fluorescence spectroscopy will be essential to understand processes such as energy transfer and charge separation.

Predictive Computational Chemistry for Rational Design and High-Throughput Virtual Screening

Computational chemistry has emerged as a powerful tool for the rational design of new molecules and materials with desired properties. In the context of this compound, computational methods can accelerate the discovery and optimization of new derivatives for specific applications.

Future research will likely leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric, electronic, and optical properties of this compound and its derivatives. physchemres.orgrsc.orgresearchgate.net This allows for the in-silico screening of a large number of candidate molecules before their synthesis, saving time and resources. For example, DFT has been used to study the nonlinear optical properties of 2-phenylbenzofuran (B156813) derivatives. physchemres.org

Molecular Docking and Dynamics: In the context of biological applications, molecular docking can predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. nih.govnih.govresearchgate.net

High-Throughput Virtual Screening (HTVS): By combining computational models with large chemical databases, HTVS can rapidly screen millions of virtual compounds to identify those with the highest potential for a given application. nih.govnih.govbiorxiv.orgbiorxiv.org This approach can significantly accelerate the discovery of new functional materials based on the this compound scaffold.

The integration of these advanced computational techniques will enable a more targeted and efficient approach to the design and development of new materials based on this compound.

Q & A

Q. How can researchers optimize the synthesis of 2,3,6-Triphenyl-1-benzofuran to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For benzofuran derivatives, Claisen rearrangement of allyl phenyl ether precursors (e.g., allyl phenyl ether) under acidic conditions is a common starting point . Key parameters include:
  • Temperature : Reactions typically proceed at 120–150°C for 6–12 hours.
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency.
  • Stoichiometry : Excess phenyl substituent donors (e.g., aryl halides) improve triphenylation.
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from dihydrobenzofuran intermediates .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and substituent positions. For example, downfield shifts (~7.0–7.5 ppm) indicate phenyl groups at positions 2, 3, and 6 .
  • Mass Spectrometry (HRMS) : Accurate mass determination distinguishes the molecular ion peak (C₂₄H₁₈O, expected m/z 322.1358) from impurities.
  • X-ray Crystallography : Resolves steric effects of triphenyl substitution on benzofuran planarity .

Q. What are the primary applications of this compound in materials science?

  • Methodological Answer : The compound’s extended π-conjugation makes it suitable for:
  • Organic Light-Emitting Diodes (OLEDs) : As an emissive layer dopant, with photoluminescence quantum yields (PLQY) tested via fluorescence spectroscopy.
  • Charge-Transport Materials : Hole mobility is evaluated using time-of-flight (TOF) measurements in thin-film devices .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) at the 6-position enhance electrophilicity for Suzuki-Miyaura coupling. Computational studies (DFT, Gaussian 09) predict reaction barriers:
  • Phenyl vs. Trifluoromethyl : Activation energy decreases by ~15 kcal/mol for -CF₃ due to increased electrophilicity .
    Experimental validation involves monitoring reaction progress via in situ IR spectroscopy (C=O stretch at 1680 cm⁻¹) .

Q. How can researchers resolve contradictions in reported photostability data for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from:
  • Sample Purity : Impurities (e.g., residual dihydrobenzofuran) act as quenchers. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Experimental Conditions : UV irradiation intensity (e.g., 365 nm vs. 254 nm) alters degradation pathways. Controlled studies under inert atmospheres (N₂) minimize oxidation .
    Meta-analyses of published data should normalize variables like solvent polarity and light source intensity .

Q. What computational strategies predict the solid-state packing behavior of this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : AMBER force fields model van der Waals interactions between phenyl rings.
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., C-H···π interactions) using CrystalExplorer software .
  • Powder X-ray Diffraction (PXRD) : Experimental patterns are compared with simulated data from Mercury CCDC to validate predictions .

Key Notes

  • Computational and experimental methodologies are prioritized to align with academic research rigor.
  • Contradictions in data are addressed through systematic validation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.